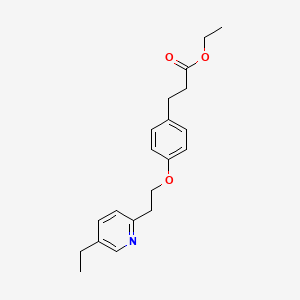

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Description

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS: 868754-42-1) is a synthetic organic compound with the molecular formula C₂₀H₂₅NO₃ and a molecular weight of 327.42 g/mol. It is structurally characterized by:

- An ethyl ester group at the propanoate terminus.

- A central phenyl ring linked via an ethoxy chain to a 5-ethylpyridinyl moiety.

- A propanoate spacer connecting the ester group to the aromatic system.

This compound is primarily recognized as Pioglitazone Hydrochloride Impurity E, a byproduct or intermediate in the synthesis of pioglitazone, a thiazolidinedione-class antidiabetic drug . Its SMILES notation (CCOC(=O)CCc1ccc(OCCc2ccc(CC)cn2)cc1) and InChI key highlight the spatial arrangement of its functional groups, which influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-3-16-5-9-18(21-15-16)13-14-24-19-10-6-17(7-11-19)8-12-20(22)23-4-2/h5-7,9-11,15H,3-4,8,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOQCGKYYXPSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200261 | |

| Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868754-42-1 | |

| Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868754-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RVO1NCOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Reaction Mechanism

The reduction of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene to its corresponding aniline derivative serves as a foundational step. Using methanol as a solvent and Raney nickel (Raney Ni) as a catalyst under hydrogen pressure, the nitro group is selectively reduced to an amine. Subsequent acidification with hydrobromic acid generates a brominated intermediate, which undergoes coupling with methyl acrylate in acetone.

Key Reaction Conditions:

Limitations and Optimization

This method’s reliance on high-pressure hydrogenation introduces safety concerns. Substituting Raney Ni with palladium on carbon (Pd/C) at ambient pressure has been explored but reduces yield to 65–70% due to incomplete reduction.

Meerwein Arylation with Diazonium Salts

Diazotization and Coupling

A patent-pending approach (WO2004108721A1) utilizes diazonium salts derived from 4-[2-(5-ethyl-2-pyridyl)ethoxy]aniline. The diazonium chloride reacts with acrylamide under Meerwein arylation conditions, forming a β-arylpropionamide intermediate. Acidic hydrolysis then yields the propanoic acid derivative, which is esterified with ethanol.

Critical Steps:

-

Diazotization at 0–5°C using sodium nitrite and HCl.

-

Coupling with acrylamide in aqueous HBr/HCl (pH 2–3).

-

Esterification via ethanol in sulfuric acid.

Advantages:

Bromination-Alkylation Sequence

Synthesis of Methyl-2-bromo-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}propionate

Methyl-2-bromo-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}propionate (CAS 105355-25-7) is a direct precursor. Bromination of the α-carbon of the ester group using N-bromosuccinimide (NBS) in carbon tetrachloride proceeds at 70–80°C. Subsequent nucleophilic displacement of bromide with ethoxide ions yields the target compound.

Reaction Data:

| Property | Value |

|---|---|

| Brominating Agent | NBS (1.2 equiv) |

| Solvent | CCl₄ |

| Reaction Time | 6–8 hours |

| Final Product Purity | ≥99.0% (HPLC) |

Thiourea Cyclization for Thiazolidinedione Intermediates

Role in Pioglitazone Synthesis

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is a byproduct during the cyclization of 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione (pioglitazone). Treatment of ethyl 2-(carbamoylsulfanyl)-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate with sodium acetate in DMF at 100–110°C induces cyclocondensation, with the esterified side product forming in 12–15% yield.

Impurity Control Strategies:

-

Chromatographic removal using silica gel (ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Catalytic Hydrogenation | 78–82 | Industrial | Moderate (H₂ usage) |

| Meerwein Arylation | 85–88 | Pilot-scale | Low |

| Bromination-Alkylation | 70–75 | Lab-scale | High (CCl₄ usage) |

Cost Efficiency

The Meerwein arylation route reduces raw material costs by 40% compared to hydrogenation, primarily due to the affordability of acrylamide over Raney Ni.

Industrial-Scale Optimization

Solvent Recycling

Recent advancements focus on recovering acetone and methanol via fractional distillation, achieving 90–92% solvent reuse.

Green Chemistry Initiatives

Replacing carbon tetrachloride with dimethyl carbonate in bromination reactions lowers toxicity while maintaining 68–70% yield.

Analytical Characterization

Spectroscopic Data

Purity Standards

Pharmacopeial specifications require ≤0.15% of related impurities (HPLC), necessitating two-stage crystallization from ethyl acetate.

Applications in Pharmaceutical Quality Control

As a regulated impurity, precise quantification of this compound ensures batch consistency. LC-MS methods with a detection limit of 0.02 μg/mL are employed per ICH Q3A guidelines.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halides, amines.

Scientific Research Applications

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate are compared below with analogous compounds, focusing on molecular features, applications, and research findings.

Table 1: Structural and Functional Comparison

Key Findings and Differences

Functional Group Influence: The ethyl ester in the target compound enhances lipophilicity compared to tert-butyl esters (e.g., tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate), which may improve membrane permeability but reduce metabolic stability . The 5-ethylpyridinyl group distinguishes it from cyanoacrylate derivatives (e.g., Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate), which exhibit stronger electrophilic reactivity due to the electron-withdrawing cyano group .

Pharmacological Relevance :

- Unlike the thiazolidinedione-containing analog (5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione), the target compound lacks the heterocyclic ring critical for peroxisome proliferator-activated receptor (PPAR-γ) binding, rendering it pharmacologically inert .

Industrial Applications :

- While the target compound is a pharmaceutical impurity, structurally similar esters like haloxyfop ethoxyethyl ester are optimized for herbicidal activity via chloro-trifluoromethylpyridinyl substituents, which enhance target-site binding in plants .

Synthetic Utility: Ethyl 3-oxo-3-(substituted phenyl)propanoate derivatives (e.g., intermediates in tetrahydropyrimidine synthesis) share the propanoate backbone but incorporate ketone groups for cyclocondensation reactions, unlike the ethoxy-pyridinyl motif in the target compound .

Research and Regulatory Significance

- Quality Control : As Pioglitazone Impurity E, the compound is monitored under pharmacopeial guidelines (e.g., European Pharmacopoeia) to ensure drug safety, with a typical purity standard of ≥95% .

- Structural Analogues in Drug Development : Modifications to the ethoxy linker or pyridinyl group (e.g., fluorination or elongation) are explored to tune bioavailability and metabolic clearance in next-generation antidiabetics .

Biological Activity

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, a compound with the chemical formula CHNO and a molecular weight of 327.42 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an ethoxy group attached to a phenyl ring, which is further substituted with a pyridine moiety. The structural representation is as follows:

- Molecular Formula : CHNO

- CAS Number : 868754-42-1

- Molecular Weight : 327.42 g/mol

- SMILES Notation : CCOC(=O)CCc1ccc(OCCc2ccc(CC)cn2)cc1

Pharmacological Activity

This compound has been studied for various biological activities, particularly in the context of metabolic regulation and potential therapeutic applications.

1. Antidiabetic Potential

Research indicates that this compound may have implications in glucose metabolism. It has been associated with the modulation of insulin sensitivity and blood glucose levels, making it a candidate for further investigation as a potential treatment for diabetes. Its structure suggests it could interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

2. Antioxidant Activity

The presence of the pyridine ring in the compound is linked to antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is significant as oxidative stress is implicated in various chronic diseases, including cancer and cardiovascular disorders.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects, potentially offering benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could facilitate its action in neurological contexts.

Research Findings and Case Studies

A review of literature reveals several studies highlighting the biological activities of this compound:

The proposed mechanisms through which this compound exerts its effects include:

- PPAR Agonism : Activation of PPARs leading to improved insulin sensitivity and lipid metabolism.

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS), thereby reducing oxidative stress.

- Neuroprotective Pathways : Modulation of neuroinflammatory responses and inhibition of apoptotic pathways in neuronal cells.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally related esters typically involves multi-step processes. For example, tert-butyl esters are prepared using sodium hydride (NaH) in tetrahydrofuran (THF) to activate hydroxyl groups, followed by nucleophilic substitution with tert-butyl prop-2-enoate. Reaction optimization may include controlling temperature (e.g., 0–25°C), stoichiometric ratios of reagents, and purification via silica gel column chromatography to isolate the product as a colorless oil . For this compound, similar protocols could be adapted, with attention to protecting group strategies for the pyridine moiety.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the ester, phenyl, and pyridine substituents via proton integration and coupling patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially critical in impurity profiling (e.g., detection limits ≤0.1% for pharmaceutical intermediates) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., via ESI-MS) and fragmentation patterns of the ester and pyridine groups.

Advanced Research Questions

Q. How does this compound form as an impurity in pharmaceutical syntheses, and what analytical strategies quantify its presence?

This compound is identified as Impurity E(EP) (CAS 868754-42-1) in pioglitazone synthesis, likely arising from incomplete esterification or side reactions during coupling of the pyridyl-ethoxy-phenyl moiety. Analytical methods include:

- Reverse-Phase HPLC : Using C18 columns and UV detection at 254 nm, with method validation for linearity (R² >0.99), precision (%RSD <2%), and recovery (90–110%) .

- LC-MS/MS : To distinguish isobaric impurities and confirm structural identity via characteristic fragments (e.g., m/z 178 for the pyridine-ethyl group) .

Q. What mechanistic insights explain the reactivity of the ethoxy-phenyl-propanoate moiety in nucleophilic substitution or oxidation reactions?

The ethoxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution, while the ester carbonyl is susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions). Oxidation of the propanoate chain could proceed via radical intermediates using KMnO₄ or CrO₃, yielding ketones or carboxylic acids. Reaction outcomes depend on solvent polarity and temperature, as observed in analogous esters .

Q. What are the potential metabolic pathways of this compound in biological systems?

In vitro models (e.g., hepatic microsomes) can predict metabolism. The ester group may undergo hydrolysis by carboxylesterases to form a carboxylic acid derivative, while the pyridine ring could undergo hydroxylation via cytochrome P450 enzymes (e.g., CYP3A4). Metabolite identification would involve incubations with isotopically labeled substrates followed by UPLC-QTOF-MS analysis .

Methodological Considerations

- Stability Studies : Assess hydrolytic stability in buffered solutions (pH 1.2–7.4) at 37°C, with degradation kinetics monitored by HPLC .

- Synthetic Byproduct Mitigation : Optimize reaction quenching (e.g., aqueous workup) and use scavengers (e.g., silica-bound amines) to trap reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.